6-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide, also known as MMPI, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MMPI is a selective inhibitor of a specific type of enzyme known as matrix metalloproteinase (MMP), which plays a crucial role in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Heterocyclic Systems : Research by Deady and Devine (2006) demonstrated the synthesis of novel heterocyclic systems starting from similar structured compounds. Their work led to the creation of new heterocyclic systems showing typical pyrrole-type reactivity, highlighting the synthetic versatility and potential of such compounds in creating diverse molecular architectures (Deady & Devine, 2006).
Bioreductive Anticancer Agents : A study by Cotterill et al. (1994) explored the synthesis and biological activity of indolequinones, similar in structure to the compound . Their findings underscored the potential of these compounds as bioreductive anticancer agents, offering insights into the therapeutic applications of such molecules (Cotterill et al., 1994).
Oxidative Cyclization-Alkoxycarbonylation : Bacchi et al. (2005) discussed the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method produces derivatives with potential relevance in medicinal chemistry and drug development, showcasing the chemical versatility and potential utility of compounds with similar structural motifs (Bacchi et al., 2005).
Biological Applications and Potential
Antiprotozoal Agents : Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines with strong antiprotozoal activity. Their work demonstrates the potential of structurally related compounds in treating protozoal infections, highlighting the significance of such molecules in the development of new therapeutics (Ismail et al., 2004).
Alzheimer's Disease Phenotypes : Lee et al. (2018) reported on the development of 5-aroylindolyl-substituted hydroxamic acids, one of which showed promising results in ameliorating Alzheimer's disease phenotypes. This study underscores the therapeutic potential of compounds within the same structural family in neurodegenerative disease research (Lee et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound “6-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide” is the GPBAR1 receptor . This receptor is a G protein-coupled bile acid receptor that plays a significant role in the regulation of lipid, glucose, and energy metabolism .
Mode of Action
The compound acts as a GPBAR1 agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPBAR1 receptor, activating it .
Biochemical Pathways
The activation of the GPBAR1 receptor can lead to various downstream effects, influencing metabolic and inflammatory diseases . .
Result of Action
The activation of the GPBAR1 receptor by this compound may be beneficial in the treatment and prevention of metabolic and inflammatory diseases, particularly type II diabetes . .
properties
IUPAC Name |
6-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-5-7-15(11-19(13)24-9-3-4-20(24)25)22-21(26)18-10-14-6-8-16(27-2)12-17(14)23-18/h5-8,10-12,23H,3-4,9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDAPNUWGBAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2)C=C(C=C3)OC)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide |
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